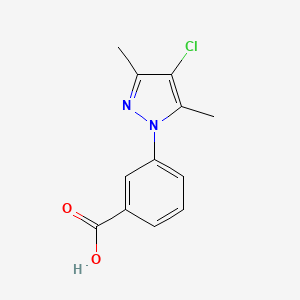

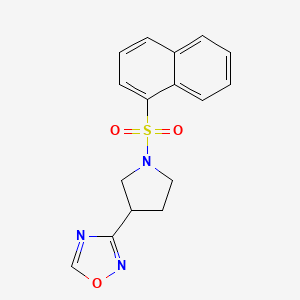

3-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

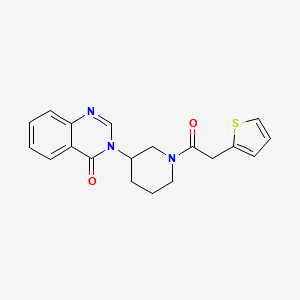

3-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-benzoic acid is a research chemical . It is also referred to as 3-(4-chloro-3,5-dimethylpyrazol-1-yl)propanoic acid .

Synthesis Analysis

The synthesis of 3-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-benzoic acid has been explored in the preparation of zolazepam. The key intermediate in the preparation of zolazepam, (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone (IV), was prepared via chlorination of (5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone (III) which was prepared by acylation of 1,3-dimethyl-5-pyrazolone (I) by II .

Molecular Structure Analysis

The molecular formula of 3-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-benzoic acid is C8H11ClN2O2 . The molecular weight is 202.64 .

Chemical Reactions Analysis

There is limited information available on the chemical reactions involving 3-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-benzoic acid .

Physical And Chemical Properties Analysis

The molecular weight of 3-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-benzoic acid is 202.64 . The molecular formula is C8H11ClN2O2 .

Applications De Recherche Scientifique

Optical Nonlinearity Applications

A novel series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, characterized by spectroscopic methods, demonstrated significant optical nonlinearity, suggesting potential applications in optical limiting technologies. Specifically, compounds with carboxylic acid and ester substituents exhibited maximum nonlinearity, indicating their utility in developing optical materials (Chandrakantha et al., 2013).

Crystal Structure Analysis

The study of the crystal structure of related compounds, such as 4-(Antipyrin-4-yliminomethyl)benzoic acid, provided insights into the molecular arrangement, including hydrogen bonding and weak interactions, which are critical for understanding the material's properties and potential applications (Zhang et al., 2002).

Biotransformation Studies

Research on the biotransformation of gallic acid by Beauveria sulfurescens ATCC 7159 yielded new glucosidated compounds. This study highlighted the potential of microbial culture in generating mammalian metabolites of related analogs of gallic acid, which could be significant for pharmacological and toxicological investigations (Hsu et al., 2007).

Liquid Crystalline Applications

The synthesis and characterization of polymerizable benzoic acid derivatives led to the development of liquid crystalline 2:1 complexes exhibiting a smectic A phase. This work opens avenues for exploring the use of such complexes in creating multilayered structures with potential applications in materials science (Kishikawa et al., 2008).

Photocatalytic Activities

The study on the shape-controlled growth of CdS nanocrystals from dithiocarbazate functionalized 3,5-dimethyl pyrazole ligands and their cadmium(II) complexes revealed the nanocrystals' quantum confinement effect and photocatalytic activities. These findings suggest potential applications in environmental remediation and solar energy conversion (Mondal et al., 2015).

Synthesis and Characterization of Complexes

The synthesis and characterization of metallomacrocyclic palladium(II) and platinum(II) complexes with new hybrid pyrazole ligands demonstrated potential applications in coordination chemistry. These complexes offer insights into the design of new materials with specific electronic and structural properties (Guerrero et al., 2008).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(4-chloro-3,5-dimethylpyrazol-1-yl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2/c1-7-11(13)8(2)15(14-7)10-5-3-4-9(6-10)12(16)17/h3-6H,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWPKISAUZCTLPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=CC(=C2)C(=O)O)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B2650628.png)

![2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2650629.png)

![N-[2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)ethyl]acetamide](/img/structure/B2650633.png)

![[2-[(3-carbamoylthiophen-2-yl)amino]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2650642.png)

![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea](/img/no-structure.png)

![N-(3-acetylphenyl)-1-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2650647.png)